(4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone
Description
The compound (4-(3-Chlorophenyl)piperazin-1-yl)(3-(morpholinosulfonyl)phenyl)methanone features a piperazine core substituted with a 3-chlorophenyl group and a phenylmethanone moiety modified with a morpholinosulfonyl (-SO₂-morpholine) group.
Properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-morpholin-4-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O4S/c22-18-4-2-5-19(16-18)23-7-9-24(10-8-23)21(26)17-3-1-6-20(15-17)30(27,28)25-11-13-29-14-12-25/h1-6,15-16H,7-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQENZYXOUZMDFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence, focusing on substituents, melting points, and receptor affinities:
Key Observations:
- Polarity and Solubility: The target compound’s morpholinosulfonyl group contrasts with lipophilic substituents (e.g., tert-butyl in ), suggesting better aqueous solubility. This could reduce blood-brain barrier penetration compared to analogs like Compound 5–7 ().
- Receptor Affinity: Piperazine derivatives with electron-withdrawing groups (e.g., nitro in ) or rigid spirocycles () show higher 5-HT₂A affinity.
- Synthetic Complexity: The morpholinosulfonyl group likely requires multi-step synthesis, similar to nitro reduction pathways in , but with sulfonation and morpholine coupling steps.
Pharmacological Implications
- 5-HT Receptor Modulation: Analogs with piperazine-aryl methanone scaffolds (e.g., ) demonstrate moderate-to-high 5-HT₂A antagonism. The target compound’s sulfonyl group may enhance binding to 5-HT₂A via polar interactions, though this requires validation.
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